N-(2,2-diethoxyethyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
N-(2,2-diethoxyethyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-diethoxyethyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves the condensation of appropriate thiazole and imidazole derivatives. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their condensation under controlled conditions. The use of high-pressure reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-diethoxyethyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the thiazole and imidazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(2,2-diethoxyethyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,2-diethoxyethyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycine: An antineoplastic drug.
Uniqueness
N-(2,2-diethoxyethyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide stands out due to its unique combination of the imidazo[2,1-b][1,3]thiazole scaffold with the diethoxyethyl and phenyl groups, which may contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H23N3O3S |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-(2,2-diethoxyethyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
InChI |
InChI=1S/C19H23N3O3S/c1-4-24-16(25-5-2)11-20-18(23)17-13(3)22-12-15(21-19(22)26-17)14-9-7-6-8-10-14/h6-10,12,16H,4-5,11H2,1-3H3,(H,20,23) |
InChI Key |
MKYDJZQEWZIDSS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CNC(=O)C1=C(N2C=C(N=C2S1)C3=CC=CC=C3)C)OCC |
Origin of Product |
United States |
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